molecular formula C21H20N4O4S B2805522 5-(BENZYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941267-49-8

5-(BENZYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2805522
CAS No.: 941267-49-8
M. Wt: 424.48
InChI Key: QOWGZWGSDNOYPN-UHFFFAOYSA-N
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Description

5-(Benzylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile ( 941267-49-8) is a high-purity, specialized chemical reagent offered for early-stage research and discovery. This compound belongs to the 1,3-oxazole class of heterocyclic molecules, a scaffold recognized for its significant versatility and prevalence in medicinal and synthetic chemistry due to its wide range of biological properties . With a molecular formula of C21H20N4O4S and a molecular weight of 424.47 g/mol, this polyfunctionalized oxazole features a morpholine-4-sulfonyl group and a benzylamino side chain, making it a valuable building block for the synthesis of novel derivatives or for use in high-throughput screening campaigns . The 1,3-oxazole core is a privileged structure in drug discovery, found in numerous synthetic bioactive molecules and natural products. Research on related sulfonyl-substituted 1,3-oxazole compounds has demonstrated promising in vitro anticancer evaluation against a broad panel of cancer cell lines, with some analogs showing a unique mechanism of action potentially linked to the inhibition of DNA topoisomerase IIβ . Furthermore, structurally similar 1,3-oxazole sulfonamides have been investigated as potent and selective inhibitors of carbonic anhydrase isoforms, indicating potential applications in developing new therapies for conditions like glaucoma . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary analytical characterization to confirm product identity and purity prior to use.

Properties

IUPAC Name

5-(benzylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c22-14-19-21(23-15-16-4-2-1-3-5-16)29-20(24-19)17-6-8-18(9-7-17)30(26,27)25-10-12-28-13-11-25/h1-9,23H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWGZWGSDNOYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BENZYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The starting materials might include benzylamine, 4-(morpholinosulfonyl)benzaldehyde, and other reagents necessary for the formation of the oxazole ring and the introduction of the carbonitrile group. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(BENZYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(BENZYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogues of 1,3-Oxazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Key Features Biological Activity Reference
Target Compound :
5-(Benzylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- 5-Benzylamino
- 2-[4-(Morpholine-4-sulfonyl)phenyl]
- 4-Carbonitrile
- High polarity due to morpholine sulfonyl
- Enhanced metabolic stability
Hypothesized antitumor activity (based on analogs)
EI-05 :
5-(Benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
- 5-Benzylamino
- 2-(3-Methylphenyl)
- 4-Carbonitrile
- Lipophilic 3-methylphenyl group
- Moderate solubility
Inhibits mammary tumor growth via E-FABP modulation
Apostol et al. (2011) :
5-Aryl-2-[para-(4-chlorophenylsulfonyl)phenyl]-4-methyloxazoles
- 5-Aryl
- 2-[4-(4-Chlorophenylsulfonyl)phenyl]
- 4-Methyl
- Chlorophenyl sulfonyl enhances lipophilicity
- Methyl group at position 4
Cytotoxic activity against cancer cell lines (specific data not provided)

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, which may extend the half-life of the target compound compared to EI-05’s methylphenyl substituent .
  • Lipophilicity : Apostol et al.’s 4-chlorophenylsulfonyl analogs exhibit higher lipophilicity (logP) than the target compound, favoring passive diffusion but increasing off-target risks .

Biological Activity

5-(Benzylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure : The compound belongs to the oxazole derivatives class, characterized by its unique combination of functional groups that contribute to its biological properties. The presence of a benzylamino group and a morpholine sulfonyl moiety enhances its potential for interaction with biological targets.

CAS Number : 941267-49-8

Synthesis

The synthesis of 5-(benzylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. Common starting materials include benzylamine and 4-(morpholinosulfonyl)benzaldehyde. Key reaction conditions often involve solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the formation of the oxazole ring and the carbonitrile group.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various oxazole derivatives, including those similar to 5-(benzylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile. A related study synthesized several compounds and evaluated their antibacterial activity against strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.

Compound% Inhibition (P. aeruginosa)MIC (μM)
6a75.35 ± 0.0615.37 ± 3.33
6b84.59 ± 0.7111.01 ± 0.31
6c76.94 ± 0.1216.11 ± 1.14
6d59.71 ± 3.03-
6e50.32 ± 2.08-

This table summarizes the antibacterial efficacy of synthesized oxazole derivatives, highlighting the potential of these compounds as therapeutic agents against bacterial infections .

The mechanism of action for compounds like 5-(benzylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in bacterial metabolism or cell wall synthesis. Further biochemical studies are necessary to elucidate these pathways fully.

Case Studies

  • Antimicrobial Evaluation : A study focused on synthesizing related oxazole compounds demonstrated varying degrees of antibacterial activity across different strains, emphasizing structure-activity relationships that could guide future drug design efforts .
  • Therapeutic Potential : Research has indicated that similar oxazole derivatives may possess anti-inflammatory properties, inhibiting lipid peroxidation and proteolytic enzymes involved in inflammatory responses . Such findings suggest a broader therapeutic application beyond antimicrobial effects.

Q & A

Q. What synthetic routes are commonly employed to prepare 5-(benzylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile?

  • Methodological Answer : The synthesis typically involves sequential acylation and cyclodehydration steps. For example:

Acylation : React phenylalanine derivatives with morpholine sulfonyl-containing acyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) to form intermediate N-acyl-α-amino acids .

Cyclodehydration : Use ethyl carbonochloridate and 4-methylmorpholine to convert the intermediate into the oxazole ring via intramolecular cyclization .
Key reagents include thionyl chloride (for acyl chloride preparation) and morpholine sulfonyl precursors. Purity is assessed via reversed-phase HPLC .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Structural Confirmation : Use 1^1H/13^13C NMR to assign benzylamino, morpholine sulfonyl, and oxazole protons/carbons. FT-IR confirms functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and S .

Q. How is preliminary cytotoxicity screening conducted for this compound?

  • Methodological Answer : The Daphnia magna acute toxicity test is a cost-effective model for initial cytotoxicity assessment. Compounds are dissolved in DMSO and tested at concentrations ranging from 1–100 μM. Mortality rates are measured at 24–48 hours, with LC50_{50} values calculated to rank toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxazole core under varying reaction conditions?

  • Methodological Answer :
  • Catalyst Screening : Test bases like triethylamine vs. 4-methylmorpholine to enhance cyclodehydration efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and improve reaction rates.
  • Temperature Control : Optimize cyclization at 60–80°C to balance yield and byproduct formation .
  • Reaction Monitoring : Use TLC or in-situ FT-IR to track intermediate conversion .

Q. How can contradictory cytotoxicity data between Daphnia magna and mammalian cell lines be resolved?

  • Methodological Answer :
  • Model-Specific Factors : Daphnia magna lacks metabolic enzymes (e.g., CYP450) present in mammalian systems, leading to false negatives. Validate using human cancer cell lines (e.g., HeLa, MCF-7) with MTT assays .
  • Dose-Response Curves : Compare LC50_{50} values across models and adjust for membrane permeability differences using logP calculations .
  • Mechanistic Studies : Perform flow cytometry to distinguish apoptosis vs. necrosis pathways .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like tyrosine kinases or sulfotransferases. The morpholine sulfonyl group may act as a hydrogen-bond acceptor .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., benzylamino vs. p-tolyl) with cytotoxicity using Hammett constants .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. What strategies address low aqueous solubility during in vivo testing?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the oxazole 4-position for pH-sensitive solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) and characterize via dynamic light scattering .
  • Co-solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for parenteral administration .

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